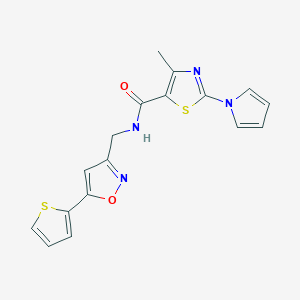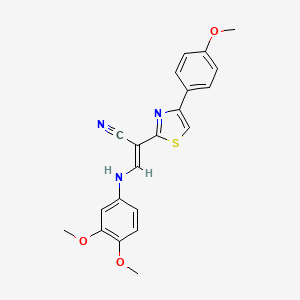![molecular formula C14H18ClNO3S2 B2935437 8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351613-53-0](/img/structure/B2935437.png)
8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), a sulfonyl group (a functional group consisting of a sulfur atom bonded to two oxygen atoms and an organic group), and a chlorobenzyl group (a benzene ring attached to a chlorine atom and a methyl group) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a spirocyclic system, which is a motif found in many natural products and pharmaceuticals. The sulfonyl and chlorobenzyl groups are common functional groups in organic chemistry, known for their reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Structural Analysis
- Novel sulfur-containing spiro compounds have been synthesized, showcasing the versatility of spirocyclic scaffolds in creating structurally diverse molecules for potential use in material science and chemical synthesis (Reddy et al., 1993).
- The synthesis and crystal structure of a related compound, 4-(Dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane, have been detailed, providing insights into the molecular architecture of spirocyclic compounds (W. Wen, 2002).
- A study on constructing multifunctional modules for drug discovery reported the synthesis of novel thia/oxa-azaspiro[3.4]octanes, underscoring the role of spirocyclic compounds in medicinal chemistry (Li et al., 2013).
Anticancer Activity
- Research into 1-thia-azaspiro[4.5]decane derivatives and their anticancer activity against various cell lines highlights the potential therapeutic applications of spirocyclic compounds (Flefel et al., 2017).
Synthetic Approaches and Chemical Reactivity
- A review on synthetic approaches to spiroaminals, including 1-oxa-6-azaspiro[4.5]decane, showcases the chemical strategies to access these complex structures, which are crucial in developing new materials and drugs (Sinibaldi & Canet, 2008).
- The efficient synthesis of azaspirocyclic core structures using intramolecular acylnitroso ene reaction demonstrates the innovative synthetic methodologies that facilitate the creation of spirocyclic compounds (Matsumura et al., 2003).
Advanced Material Applications
- N-Halamine-coated cotton showcasing antimicrobial and detoxification applications reveals the potential of spirocyclic compounds in creating functional materials for healthcare and environmental safety (Ren et al., 2009).
Wirkmechanismus
Target of Action
The primary target of 8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4It’s structurally similar to a class of compounds known as necroptosis inhibitors . Necroptosis is a type of programmed cell death that is morphologically similar to necrosis . The core components of the necroptosis signaling pathway are Receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase .
Mode of Action
Based on its structural similarity to necroptosis inhibitors, it may interact with the necroptosis signaling pathway . Molecular docking analysis suggests that the benzyl groups of similar compounds are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions .
Biochemical Pathways
The compound likely affects the necroptosis signaling pathway, which is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) .
Pharmacokinetics
The pharmacokinetic properties of 8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4Similar compounds have shown good pharmacokinetic properties in preclinical species .
Result of Action
Similar compounds have shown inhibitory activity against certain types of fungi .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if the compound shows biological activity, to materials science if it has unique physical properties. Further studies could also explore its synthesis and reactivity .
Eigenschaften
IUPAC Name |
8-[(2-chlorophenyl)methylsulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S2/c15-13-4-2-1-3-12(13)11-21(17,18)16-7-5-14(6-8-16)19-9-10-20-14/h1-4H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQGRMBMJLDZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935356.png)
![2-(benzylthio)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2935358.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2935360.png)

![8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2935363.png)
![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2935364.png)



![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2935369.png)
![6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2935370.png)

